molecular formula C8H15NO6 B1676907 N-Acetyl-D-mannosamine hydrate CAS No. 3615-17-6

N-Acetyl-D-mannosamine hydrate

Cat. No.: B1676907
CAS No.: 3615-17-6
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-SHGPDSBTSA-N
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Description

N-Acetyl-D-mannosamine hydrate, also known as 2-(Acetylamino)-2-deoxy-D-mannose monohydrate, is a hexosamine monosaccharide. It is a neutral, stable, naturally occurring compound. This compound is the first committed biological precursor of N-acetylneuraminic acid (sialic acid), which plays a crucial role in various biological processes, including cellular communication, immune response, and protection against pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

N-Acetyl-D-mannosamine hydrate is produced on an industrial scale by companies such as New Zealand Pharmaceuticals Ltd. The commercial process typically involves the conversion of N-acetylglucosamine to N-Acetyl-D-mannosamine .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidized Derivatives: Products formed from oxidation reactions.

    N-Acyl-D-mannosaminolactone: Formed from reduction reactions.

    Substituted Mannosamines: Formed from substitution reactions.

Mechanism of Action

N-Acetyl-D-mannosamine serves as a direct precursor to N-acetylneuraminic acid. When administered, it is taken up by cells and phosphorylated to N-acetyl-D-mannosamine-6-phosphate by the enzyme N-acetylmannosamine kinase. This intermediate is then converted to N-acetylneuraminic acid-9-phosphate, which is subsequently dephosphorylated to yield N-acetylneuraminic acid. The increased availability of N-acetylneuraminic acid leads to enhanced sialylation of glycoproteins and glycolipids, which can ameliorate symptoms in conditions where sialylation is impaired .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-D-mannosamine is unique in its role as the first committed precursor in the biosynthesis of N-acetylneuraminic acid. This makes it a critical compound for the sialylation of glycoproteins and glycolipids, which are essential for various biological functions .

Biological Activity

N-Acetyl-D-mannosamine (ManNAc) is a monosaccharide that plays a significant role in various biological processes, particularly as a precursor to sialic acids, which are critical for cellular functions. This article explores the biological activity of ManNAc, focusing on its therapeutic potential, mechanisms of action, and recent findings from clinical studies.

Overview of N-Acetyl-D-mannosamine

N-Acetyl-D-mannosamine is a derivative of mannose and serves as a precursor to N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid found on the surfaces of eukaryotic cells. Sialic acids are involved in numerous biological functions, including cell signaling, immune response modulation, and pathogen recognition. The structure of ManNAc is represented as follows:

C8H15NO6H2O\text{C}_8\text{H}_{15}\text{NO}_6\cdot \text{H}_2\text{O}

ManNAc is metabolized intracellularly to produce sialic acids through a series of enzymatic reactions. The key steps include:

  • Conversion to UDP-GlcNAc : Cytosolic glucose is converted into UDP-N-acetylglucosamine (UDP-GlcNAc).
  • Epimerization : UDP-GlcNAc is epimerized to ManNAc by the enzyme UDP-GlcNAc 2-epimerase.
  • Phosphorylation : ManNAc is phosphorylated to ManNAc-6-phosphate by ManNAc kinase.
  • Sialic Acid Synthesis : ManNAc-6-phosphate condenses with phosphoenolpyruvate to form Neu5Ac, which is then activated for incorporation into glycoconjugates.

This metabolic pathway highlights the critical role of ManNAc in sialic acid biosynthesis and its potential therapeutic applications.

1. Treatment of Myopathies

Research indicates that ManNAc can be beneficial in treating hereditary inclusion body myopathy (HIBM) and other myopathies. A study demonstrated that administration of ManNAc significantly improved muscle function and reduced proteinuria in affected individuals . The recommended dosage ranges from 1 g to 20 g per day, depending on the severity of the condition.

2. Cognitive Function Improvement

A notable study explored the effects of ManNAc on age-related cognitive dysfunction in dogs. Over two months, dogs treated with ManNAc showed significant improvements in cognitive abilities and active-resting cycles compared to controls . The treatment reduced error trials during learning tasks and enhanced neurogenesis in the hippocampus.

Clinical Studies and Findings

Recent clinical studies have further elucidated the pharmacokinetics and therapeutic benefits of ManNAc:

  • Food Interaction Study : A randomized trial assessed the impact of food on the absorption of ManNAc. Results indicated that taking ManNAc with food increased its plasma concentration by 1.6-fold compared to fasting conditions, suggesting that food may enhance its therapeutic efficacy .
  • Animal Model Research : In GNE myopathy mouse models, treatment with ManNAc resulted in improved muscle function and increased expression of key metabolic enzymes involved in sialic acid synthesis .

Summary Table of Key Findings

Study FocusFindingsReference
Myopathy TreatmentImproved muscle function, reduced proteinuria
Cognitive Dysfunction in DogsEnhanced cognitive abilities, improved active-resting cycles
PharmacokineticsIncreased absorption when administered with food

Properties

CAS No.

3615-17-6

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

IUPAC Name

N-[(2S,3R,4S,5S,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6+,7-,8-/m0/s1

InChI Key

OVRNDRQMDRJTHS-SHGPDSBTSA-N

SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O.O

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H]([C@@H]([C@@H](O[C@@H]1O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Appearance

Solid powder

Key on ui other cas no.

4773-29-9
3615-17-6

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-acetamido-2-deoxy-D-mannose
D-mannose, 2-(acetylamino)-2-deoxy-
N-acetyl-D-mannosamine
N-acetylmannosamine
N-acetylmannosamine, (D)-isomer
N-acetylmannosamine, (L)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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